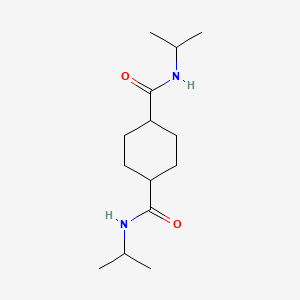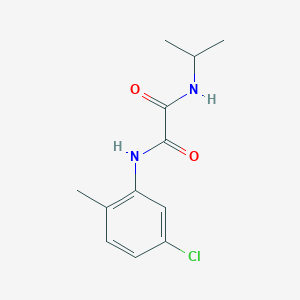
N,N'-diisopropyl-1,4-cyclohexanedicarboxamide
説明
N,N'-diisopropyl-1,4-cyclohexanedicarboxamide (DIPCD) is a cyclic diamide that has gained attention for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.38 g/mol. DIPCD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with other molecules or ions, leading to changes in their properties or behavior. The ability of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide to form stable complexes with metal ions makes it a valuable tool in scientific research.
Biochemical and Physiological Effects:
N,N'-diisopropyl-1,4-cyclohexanedicarboxamide has not been extensively studied for its biochemical or physiological effects. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on living organisms. Further studies are needed to fully understand the potential effects of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide on biological systems.
実験室実験の利点と制限
One of the main advantages of using N,N'-diisopropyl-1,4-cyclohexanedicarboxamide in lab experiments is its ability to form stable complexes with metal ions. This makes it a valuable tool in a variety of scientific fields, including catalysis, electrochemistry, and material science. However, N,N'-diisopropyl-1,4-cyclohexanedicarboxamide can be difficult to synthesize and purify, and its use in biological systems has not been extensively studied.
将来の方向性
There are several potential future directions for research involving N,N'-diisopropyl-1,4-cyclohexanedicarboxamide. One area of interest is the development of new methods for synthesizing and purifying N,N'-diisopropyl-1,4-cyclohexanedicarboxamide, which could improve its yield and purity. Another area of research is the use of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide in the synthesis of new metal-organic frameworks and coordination polymers. Additionally, further studies are needed to fully understand the potential biochemical and physiological effects of N,N'-diisopropyl-1,4-cyclohexanedicarboxamide on living organisms.
科学的研究の応用
N,N'-diisopropyl-1,4-cyclohexanedicarboxamide has been used in scientific research for its ability to form complexes with metal ions such as copper, zinc, and nickel. These complexes have been studied for their potential use in catalysis, electrochemistry, and material science. N,N'-diisopropyl-1,4-cyclohexanedicarboxamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
特性
IUPAC Name |
1-N,4-N-di(propan-2-yl)cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-9(2)15-13(17)11-5-7-12(8-6-11)14(18)16-10(3)4/h9-12H,5-8H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHNDUCKIIQKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B4395752.png)
![methyl 2-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4395761.png)
![2-methyl-5-({[3-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B4395773.png)
![3-methyl-N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4395783.png)

![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)
![3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4395810.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B4395816.png)
![{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395819.png)
![5-[(cycloheptylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4395824.png)
![4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4395828.png)
![3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4395854.png)